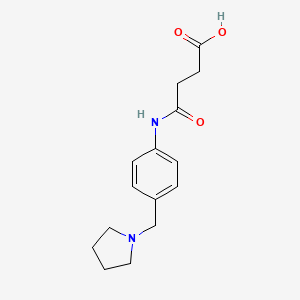

N-(4-Pyrrolidin-1-ylmethyl-phenyl)-succinamic acid

CAS No.: 510764-95-1

Cat. No.: VC4257219

Molecular Formula: C15H20N2O3

Molecular Weight: 276.336

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 510764-95-1 |

|---|---|

| Molecular Formula | C15H20N2O3 |

| Molecular Weight | 276.336 |

| IUPAC Name | 4-oxo-4-[4-(pyrrolidin-1-ylmethyl)anilino]butanoic acid |

| Standard InChI | InChI=1S/C15H20N2O3/c18-14(7-8-15(19)20)16-13-5-3-12(4-6-13)11-17-9-1-2-10-17/h3-6H,1-2,7-11H2,(H,16,18)(H,19,20) |

| Standard InChI Key | REBQICWMIKWUMS-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)CC2=CC=C(C=C2)NC(=O)CCC(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

N-(4-Pyrrolidin-1-ylmethyl-phenyl)-succinamic acid belongs to the class of pyrrolidine derivatives functionalized with a succinamic acid group. Its IUPAC name, 4-oxo-4-[4-(pyrrolidin-1-ylmethyl)anilino]butanoic acid, reflects the presence of:

-

A pyrrolidine ring (a five-membered amine heterocycle) at the N-terminus

-

A succinamic acid moiety (a four-carbon dicarboxylic acid derivative) at the C-terminus

-

A phenyl linker bridging the two structural domains.

The compound’s stereoelectronic properties arise from the conjugation between the aromatic phenyl group and the electron-rich pyrrolidine nitrogen, which may influence its binding affinity to biological targets .

Table 1: Key Chemical Properties

| Property | Value/Descriptor |

|---|---|

| CAS Number | 510764-95-1 |

| Molecular Formula | C₁₅H₂₀N₂O₃ |

| Molecular Weight | 276.336 g/mol |

| IUPAC Name | 4-oxo-4-[4-(pyrrolidin-1-ylmethyl)anilino]butanoic acid |

| SMILES | C1CCN(C1)CC2=CC=C(C=C2)NC(=O)CCC(=O)O |

| InChI Key | REBQICWMIKWUMS-UHFFFAOYSA-N |

Data sourced from VulcanChem.

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) and mass spectrometry data for closely related pyrrolidine-succinamic hybrids provide insights into its structural validation:

-

¹H NMR: Peaks at δ 3.05–3.35 ppm correspond to methylene protons adjacent to the pyrrolidine nitrogen, while aromatic protons resonate at δ 7.00–7.70 ppm .

-

¹³C NMR: Carbonyl carbons of the succinamic moiety appear near δ 173–175 ppm, with pyrrolidine carbons at δ 33–56 ppm .

-

HRMS: Molecular ion peaks align with the theoretical m/z of 276.336.

Synthesis and Optimization Strategies

Key Synthetic Routes

The synthesis typically involves a multi-step protocol:

-

Formation of the Pyrrolidine-Phenyl Linker:

-

Succinamic Acid Conjugation:

-

Condensation of the aniline intermediate with succinic anhydride in dichloromethane, catalyzed by DMAP, produces the target compound.

-

Reaction Scheme:

Process Optimization

Industrial-scale production employs:

-

Microwave-assisted synthesis to reduce reaction times from hours to minutes .

-

Chiral resolution techniques (e.g., HPLC with amylose-based columns) to isolate enantiomers, critical for stereoselective biological activity .

-

Green chemistry principles, such as solvent-free mechanochemical grinding, to enhance atom economy .

Biological Activity and Mechanistic Insights

Kinase Inhibition Profiling

Structural analogs of N-(4-Pyrrolidin-1-ylmethyl-phenyl)-succinamic acid demonstrate nanomolar inhibitory activity against casein kinase 1 (CK1) isoforms, particularly CK1γ and CK1ε . The pyrrolidine scaffold facilitates hydrogen bonding with kinase ATP-binding pockets, while the succinamic moiety stabilizes interactions via hydrophobic contacts .

Table 2: Select Biological Activities of Structural Analogs

| Compound | Target Kinase | IC₅₀ (µM) | Selectivity Ratio (vs. PXR) |

|---|---|---|---|

| 11a (Pyrrolidine derivative) | CK1γ | 0.011 | >45-fold |

| 16 (Piperidinyl carboxamide) | RORγt | 0.061 | 8.1-fold |

Data adapted from kinase inhibition studies .

Research Applications and Future Directions

Medicinal Chemistry Developments

-

Lead Optimization: Introduction of fluorinated aryl groups (e.g., para-F substitution) improves metabolic stability and target affinity .

-

Prodrug Design: Esterification of the carboxylic acid group enhances bioavailability, as demonstrated in preclinical models.

Industrial and Pharmacological Relevance

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume